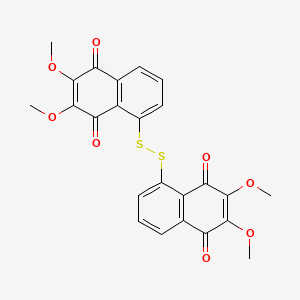
5,5'-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione): is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two methoxy groups and a disulfide bridge connecting two naphthoquinone units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxynaphthalene-1,4-dione.
Formation of Disulfide Bridge: The key step involves the formation of a disulfide bridge between two naphthoquinone units. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the naphthoquinone units to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) has several scientific research applications:
Chemistry: Used as a redox-active compound in studies related to electron transfer processes.
Biology: Investigated for its potential role in inducing apoptosis and necrosis in cancer cells through the generation of reactive oxygen species (ROS).
Medicine: Explored for its anticancer properties, particularly in targeting Ras-mutated cancer cells.
Wirkmechanismus
The mechanism of action of 5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) involves its redox properties. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis. The compound has been shown to downregulate H-Ras protein expression and inhibit Ras-mediated downstream signaling pathways, making it a potential therapeutic agent for Ras-mediated cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: A parent compound with similar redox properties.
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione: A derivative with enhanced anticancer properties.
Uniqueness
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) is unique due to the presence of the disulfide bridge, which imparts distinct redox properties and enhances its potential as a therapeutic agent. The compound’s ability to generate ROS and target specific molecular pathways sets it apart from other naphthoquinone derivatives.
Eigenschaften
CAS-Nummer |
89226-92-6 |
|---|---|
Molekularformel |
C24H18O8S2 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
5-[(6,7-dimethoxy-5,8-dioxonaphthalen-1-yl)disulfanyl]-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C24H18O8S2/c1-29-21-17(25)11-7-5-9-13(15(11)19(27)23(21)31-3)33-34-14-10-6-8-12-16(14)20(28)24(32-4)22(30-2)18(12)26/h5-10H,1-4H3 |
InChI-Schlüssel |
CTHHKSDZFLGZLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SSC3=CC=CC4=C3C(=O)C(=C(C4=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




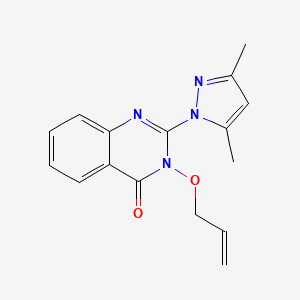
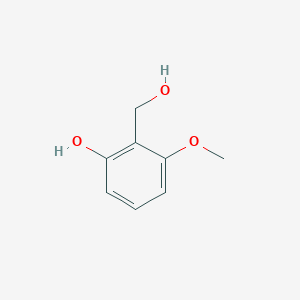
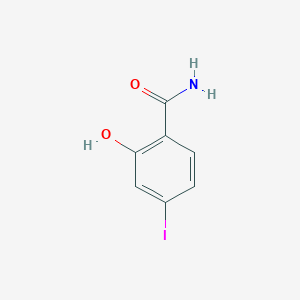
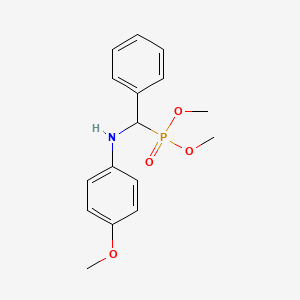


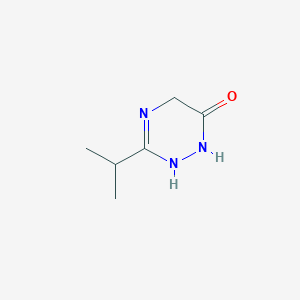
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
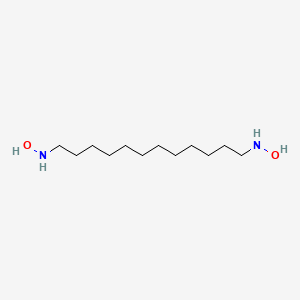
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
